molecular formula C12H7Cl3O B12656652 2,3,4'-Trichlorodiphenyl ether CAS No. 157683-71-1

2,3,4'-Trichlorodiphenyl ether

Cat. No.: B12656652
CAS No.: 157683-71-1
M. Wt: 273.5 g/mol
InChI Key: KOTNFWJIMRGVBR-UHFFFAOYSA-N
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Description

2,3,4’-Trichlorodiphenyl ether is an organic compound with the molecular formula C12H7Cl3O. It belongs to the class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential toxic effects and environmental persistence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including 2,3,4’-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions

2,3,4’-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenols, while reduction can produce alcohols .

Scientific Research Applications

2,3,4’-Trichlorodiphenyl ether has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the behavior of PCDEs.

    Biology: It is used in studies on the environmental impact and toxicity of PCDEs.

    Medicine: It is investigated for its potential effects on human health, including its role as an endocrine disruptor.

    Industry: It is used in the production of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism by which 2,3,4’-Trichlorodiphenyl ether exerts its effects involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, resulting in toxic effects .

Comparison with Similar Compounds

2,3,4’-Trichlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:

  • 2,4,4’-Trichlorodiphenyl ether
  • 2,3,4-Trichlorodiphenyl ether
  • 2,3’,4’-Trichlorodiphenyl ether

These compounds share similar structures and properties but may differ in their specific toxicological profiles and environmental behaviors .

Properties

CAS No.

157683-71-1

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

1,2-dichloro-3-(4-chlorophenoxy)benzene

InChI

InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(14)12(11)15/h1-7H

InChI Key

KOTNFWJIMRGVBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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